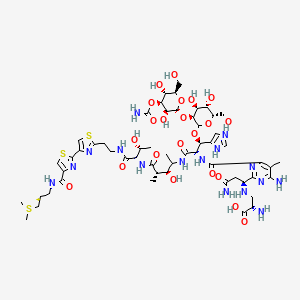

Deamido bleomycin A2

Description

Contextualization within Bleomycin (B88199) Metabolism The metabolic inactivation of bleomycin is primarily mediated by bleomycin hydrolase (BLMH), a cysteine proteinase found in various tissuesresearchgate.netacs.orgresearchgate.netnih.govspandidos-publications.comnih.gov. This enzyme catalyzes the deamidation of the β-aminoalanine amide moiety of bleomycin, leading to the formation of deamido bleomycin analoguesresearchgate.netscispace.com. Specifically, bleomycin A2 is metabolized by BLMH to deamido bleomycin A2acs.orgnih.govacs.orgnih.gov.

The distribution and activity of BLMH within the body are thought to influence the spectrum of antitumor activity and the organ-specific toxicity of bleomycin, particularly pulmonary fibrosis doctorlib.orgresearchgate.netresearchgate.netspandidos-publications.comnih.gov. Tissues with high levels of BLMH activity, such as the liver and kidney, are more effective at inactivating bleomycin through deamidation, potentially leading to lower drug accumulation and reduced toxicity in these areas nih.govnih.gov. Conversely, organs with lower BLMH expression, like the lungs, are more susceptible to bleomycin-induced damage due to reduced metabolic inactivation doctorlib.orgresearchgate.netresearchgate.netspandidos-publications.comnih.gov. Studies using high-performance liquid chromatography (HPLC) have detected deamido bleomycin A2 as a metabolite in various biological samples, including rat hepatocytes and in the kidney, liver, and lung of mice treated with bleomycin A2 nih.govnih.gov.

Significance in Biochemical and Molecular Investigations Research into this compound is significant for several reasons. Firstly, characterizing this major catabolite helps to fully understand the metabolic fate and pharmacokinetics of bleomycinacs.orgacs.org. The synthesis and study of this compound have allowed for direct comparison of its biochemical properties with the parent compound, bleomycin A2acs.orgacs.org.

Detailed research findings have shown that this compound retains significant DNA cleavage activity, although with some notable differences compared to bleomycin A2 acs.orgacs.org. Studies using DNA plasmid relaxation assays and analysis of DNA cleavage products have demonstrated that this compound maintains the same sequence selectivity for DNA cleavage as bleomycin A2, primarily targeting 5'-GC and 5'-GT sites acs.orgacs.orgacs.org. However, a key difference lies in its ability to mediate double-strand DNA cleavage. This compound has shown a reduced capacity to induce double-strand breaks compared to bleomycin A2 acs.orgacs.org. One study indicated that this compound retained about half the ability of bleomycin A2 to produce single-strand breaks and less than one-eighth the ability to produce double-strand breaks acs.org.

The formation of this compound by BLMH is also directly linked to mechanisms of bleomycin resistance in tumors researchgate.netnih.govnih.gov. Increased expression or activity of BLMH in tumor cells can lead to greater deamidation of bleomycin, reducing the concentration of the active drug available to induce DNA damage and thus conferring resistance researchgate.netnih.govnih.gov. Studies have shown that inhibiting BLMH activity can sensitize resistant tumor cells to bleomycin nih.govnih.gov.

The synthesis of this compound has been a crucial step in these investigations, allowing researchers to study its properties in isolation acs.orgacs.org. Synthetic this compound has been confirmed to be identical to the product formed by the enzymatic action of human bleomycin hydrolase on bleomycin A2 through analytical techniques like reversed-phase HPLC and 1H NMR spectroscopy acs.orgacs.org.

The comparative DNA cleavage activities of bleomycin A2 and this compound highlight the importance of the carboxamide group in the bleomycin structure for its full biological potency, particularly concerning the induction of double-strand breaks.

Comparative DNA Cleavage Activity

| Compound | Single-Strand Breaks (Relative to Bleomycin A2) | Double-Strand Breaks (Relative to Bleomycin A2) | Sequence Selectivity |

| Bleomycin A2 | 100% | 100% | 5'-GC, 5'-GT |

| This compound | ~50% acs.org | <12.5% acs.org | 5'-GC, 5'-GT acs.orgacs.org |

Note: Data based on DNA plasmid relaxation assays and cleavage product analysis acs.orgacs.orgacs.org. Relative percentages are approximate based on reported findings.

This table illustrates the differential impact on DNA cleavage between the parent compound and its deamidated metabolite.

Further research involving this compound continues to provide insights into the complex mechanisms of bleomycin action, metabolism, and resistance, contributing to the potential development of strategies to overcome therapeutic limitations.

Properties

CAS No. |

65154-36-1 |

|---|---|

Molecular Formula |

C55H83N16O22S3+ |

Molecular Weight |

1416.5 g/mol |

IUPAC Name |

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2-amino-2-carboxyethyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium |

InChI |

InChI=1S/C55H82N16O22S3/c1-20-33(68-45(71-44(20)58)25(12-31(57)75)63-13-24(56)52(86)87)49(84)70-35(41(26-14-60-19-64-26)91-54-43(39(79)37(77)29(15-72)90-54)92-53-40(80)42(93-55(59)88)38(78)30(16-73)89-53)50(85)65-22(3)36(76)21(2)46(81)69-34(23(4)74)48(83)62-10-8-32-66-28(18-94-32)51-67-27(17-95-51)47(82)61-9-7-11-96(5)6/h14,17-19,21-25,29-30,34-43,53-54,63,72-74,76-80H,7-13,15-16,56H2,1-6H3,(H12-,57,58,59,60,61,62,64,65,68,69,70,71,75,81,82,83,84,85,86,87,88)/p+1/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-/m0/s1 |

InChI Key |

LEWBSQHVMFJVKL-UAPAGMARSA-O |

SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)O)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O |

Isomeric SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)O)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)O)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Deamido bleomycin A2; Deamido Bleomycin A2; Deamido Bleomycin A 2; Deamido Bleomycin A (2). |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Total Chemical Synthesis Approaches for Deamido Bleomycin (B88199) A2

Total synthesis provides a route to obtain deamido bleomycin A2 independently of enzymatic processes and allows for the preparation of analogs. The synthesis of this compound (4) has been reported, often in conjunction with the synthesis of deamido bleomycin demethyl A2 (3) and their respective aglycones. acs.orgacs.orgacs.orgnih.gov These synthetic routes aim to construct the complex glycopeptide structure of this compound, which is structurally similar to bleomycin A2 but lacks the amide group on the β-aminoalanine moiety. acs.org

Synthetic this compound has been shown to be identical to the product generated by treating bleomycin A2 with human bleomycin hydrolase, as confirmed by analytical techniques such as reversed-phase HPLC and 1H NMR spectroscopy. acs.orgacs.orgacs.orgnih.gov This identity between the synthetic and enzymatically produced compounds is crucial for validating the synthetic methodology and for using the synthetic material in biological studies.

Key Synthetic Intermediates and Reaction Pathways

While specific detailed reaction pathways for the entire total synthesis are complex and involve multiple steps, the general approach often involves the coupling of protected amino acid and carbohydrate building blocks to construct the various domains of the bleomycin structure. The synthesis of bleomycin itself, from which this compound is derived, involves the construction of five key intermediates. acs.org Efforts in bleomycin synthesis have also focused on improving the efficiency of elaborating the carbohydrate moiety, with routes involving disaccharides activated as glycosyl bromides or trichloroacetimidates proving effective. acs.org These advancements in bleomycin synthesis are relevant to the synthesis of this compound due to the structural similarities.

Synthesis of Deamido Bleomycin Demethyl A2 and Respective Aglycones

The synthesis of deamido bleomycin demethyl A2 (3) and the respective aglycones is often carried out in parallel with or as part of the total synthesis of this compound (4). acs.orgacs.orgacs.orgnih.gov Deamido bleomycin demethyl A2 is a related analog that lacks a methyl group present in bleomycin A2 and this compound. The synthesis of these compounds, along with their aglycones (structures lacking the carbohydrate portions), provides valuable insights into the structure-activity relationships of the bleomycin family and their catabolites.

As mentioned, the key intermediate Nα-Boc-Nβ-[1-amino-3(S)-(4-amino-6-carboxy-5-methylpyrimidin-2-yl)propion-3-yl]-(S)-β-aminoalanine tert-butyl ester (16) serves as a common precursor for the synthesis of deamido bleomycin demethyl A2, this compound, and their aglycones. acs.orgacs.orgacs.orgnih.gov This indicates convergent synthetic routes where this intermediate is subsequently elaborated to yield the different target molecules. The ability to synthesize these related compounds allows for comparative studies of their chemical and biological properties.

Enzymatic Biotransformation and Metabolic Pathways

Bleomycin (B88199) Hydrolase: A Cysteine Proteinase Mediating Deamidation

Bleomycin hydrolase (BLMH) is the enzyme responsible for the deamidation of bleomycin A2. It is a cytoplasmic cysteine peptidase that is highly conserved across various species, including bacteria, yeast, birds, reptiles, and mammals. pnas.orgwikipedia.orgpnas.orgscispace.com BLMH is classified as a neutral cysteine protease and belongs to the papain superfamily, characterized by a conserved amino acid motif surrounding the catalytic cysteine. pnas.orgwikipedia.orgpnas.org While its conserved cellular function is not fully understood, BLMH plays a crucial role in the metabolic inactivation of bleomycin. wikipedia.orgpnas.orgrcsb.org Studies have shown that BLMH is the sole enzyme required for bleomycin deamination in mammalian cells. pnas.orgpnas.org The enzyme's ubiquitous distribution suggests an important, yet undetermined, biological role beyond bleomycin metabolism. pnas.orgpnas.org

Characterization of Bleomycin Hydrolase Activity on Bleomycin A2 to Deamido Bleomycin A2

Bleomycin hydrolase catalyzes the hydrolysis of the carboxamide bond within the bleomycin molecule, specifically at the β-aminoalanine moiety, to form a carboxylic acid, resulting in deamido bleomycin. mdpi.comnih.govresearchgate.net This enzymatic conversion significantly reduces the biological activity of bleomycin, including its DNA damaging potential. pnas.orgmdpi.comnih.gov The deamidation by BLMH is considered an efficient detoxification mechanism in cancer cells. mdpi.com Studies characterizing the enzyme from sources like rat skin have shown that the native enzyme has a molecular mass of approximately 280 kDa, comprised of six identical subunits of about 48 kDa each. nih.gov The optimum pH for bleomycin hydrolase activity has been reported to be around 7.5. nih.gov The activity of BLMH is inhibited by various agents, including iodoacetic acid, N-ethylmaleinimide (NEM), p-chloromercuribenzoic acid (pCMB), and divalent cations such as Cu2+, Cd2+, Hg2+, and Zn2+. nih.gov Cysteine protease inhibitors like E-64 are effective inhibitors of BLMH activity. pnas.orgnih.gov

Hydrolytic Cleavage of the Carboxamide Bond at the β-Aminoalanine Moiety

The deamidation of bleomycin A2 by bleomycin hydrolase specifically involves the hydrolytic cleavage of the carboxamide bond located at the β-aminoalanine moiety of the bleomycin molecule. wikipedia.orgmdpi.comnih.govresearchgate.net This cleavage converts the carboxamide group into a carboxylic acid. mdpi.com This particular amide group is proposed to be crucial for the binding of bleomycin to DNA, potentially forming a hydrogen bond with the 2-keto group of thymine (B56734) in the minor groove of the DNA double helix. mdpi.comresearchgate.net The hydrolytic cleavage at this site by BLMH leads to a loss of this interaction and contributes to the reduction in the drug's biological activity. mdpi.comresearchgate.net

Structural Elucidation of Enzymatic Cleavage Products

The product of the enzymatic cleavage of bleomycin A2 by bleomycin hydrolase is this compound. This metabolite has been characterized structurally. Synthetic this compound has been shown to be identical to the product formed by the treatment of bleomycin A2 with human bleomycin hydrolase, as confirmed by techniques such as reversed-phase HPLC analysis and 1H NMR spectroscopy. nih.gov While this compound retains some DNA cleavage activity, its ability to mediate double-strand DNA breaks is significantly reduced compared to bleomycin A2. nih.govnih.gov Structural characterization of this compound and B2 isolated from recombinant human bleomycin hydrolase-catalyzed hydrolysis has been reported. nih.gov

Comparative Enzymatic Hydrolysis Kinetics of Bleomycin A2 and Analogues

Studies have investigated the kinetics of bleomycin hydrolase activity on bleomycin A2 and various analogues to understand the enzyme's substrate specificity. Bleomycin hydrolase can metabolize a broad spectrum of bleomycin analogues. nih.gov Substitutions in different regions of the bleomycin molecule can significantly affect the kinetic parameters of BLMH. nih.gov For instance, the Km value for bleomycin B2 was found to be significantly lower than that for bleomycin A2, indicating a higher apparent affinity of the enzyme for bleomycin B2. nih.govnih.gov

| Substrate | Km (mM) | Vmax (µmol·mg⁻¹·h⁻¹) |

| Bleomycin A2 | 1.8 - 0.83 ± 0.11 nih.govnih.gov | 7.2 nih.gov |

| Bleomycin B2 | 0.056 ± 0.005 nih.gov | Not markedly affected compared to BLM A2 nih.gov |

| Pepleomycin (PLM) | 2.1 nih.gov | 6.8 nih.gov |

| Deglyco bleomycin A2 (dgBLM A2) | Not specified in source | 4-fold higher than BLM A2 nih.gov |

Note: Kinetic data can vary depending on the enzyme source and assay conditions.

The terminal amine and carbohydrate regions of bleomycin analogues appear to influence the apparent affinity (Km) and the rate of metabolism (Vmax) by bleomycin hydrolase, respectively. nih.gov The enzymatic conversion of these analogues by BLMH also results in a substantial decrease in their cytotoxicity. nih.gov

Molecular Interactions with Nucleic Acids

Deamido Bleomycin (B88199) A2 Interaction with DNA

Deamido bleomycin A2 has been shown to interact with DNA, resulting in its degradation. This process is influenced by the presence of metal ions and oxygen, similar to the parent compound, bleomycin A2.

DNA Cleavage Activity and Efficiency

Research indicates that this compound retains significant DNA cleavage activity. Studies utilizing DNA plasmid relaxation assays have demonstrated this capability acs.orgnih.gov. While it actively cleaves DNA, there are notable differences in the efficiency of certain types of cleavage events when compared to bleomycin A2 acs.orgnih.gov.

Sequence Selectivity of DNA Cleavage

This compound exhibits the same sequence selectivity for DNA cleavage as bleomycin A2. This suggests that the structural modification leading to the deamido form does not alter the preference for specific DNA sequences where cleavage occurs acs.orgnih.gov. Bleomycin A2 is known to preferentially cleave DNA at 5'-GC and 5'-GT dinucleotide sites creative-biolabs.comnih.govmdpi.comiupac.org. Studies with purified DNA have indicated that these dinucleotides are favored cleavage sites nih.govmdpi.com. Genome-wide studies in human cells have further refined this, identifying 5'-RTGTAY (where R is G or A, and Y is T or C) as a preferentially cleaved sequence in cellular DNA, with 5'-TGTAT being preferred in purified DNA mdpi.comresearchgate.net.

Impact on Double-Strand DNA Cleavage Efficacy

A significant difference observed between this compound and bleomycin A2 is the impact on double-strand DNA cleavage efficacy. This compound shows a reduction in its ability to mediate double-strand breaks relative to bleomycin A2 acs.orgnih.govnih.govmdpi.comresearchgate.net. This alteration in function represents a key distinction in the DNA cleavage profiles of the catabolite compared to the parent compound.

Comparison with Bleomycin A2 DNA Cleavage Mechanisms

Deamidation of bleomycin A2, which is believed to be mediated by bleomycin hydrolase, results in a catabolite that maintains DNA cleavage activity and sequence selectivity but with reduced efficacy in inducing double-strand breaks acs.orgnih.govnih.govmdpi.comresearchgate.net. Bleomycin A2's DNA degradation process requires a metal ion (typically Fe(II)) and oxygen, leading to the abstraction of a C4'-H atom from the deoxyribose backbone and subsequent fragmentation creative-biolabs.comnih.govmdpi.comresearchgate.net. Both single- and double-strand breaks are observed with bleomycin A2, with single-strand breaks being more common creative-biolabs.com. The reduction in double-strand cleavage efficacy for this compound suggests that the structural change affects the mechanism or efficiency of the events leading to scission on both DNA strands.

Here is a comparison of DNA cleavage properties:

| Property | Bleomycin A2 | This compound | Source |

| DNA Cleavage Activity | Significant | Significant | acs.orgnih.gov |

| Sequence Selectivity | Prefers 5'-GC and 5'-GT (and variations) | Same as Bleomycin A2 | acs.orgnih.gov |

| Double-Strand Cleavage Efficacy | More common than single-strand breaks observed | Reduced ability compared to Bleomycin A2 | acs.orgnih.govcreative-biolabs.comnih.govmdpi.comresearchgate.net |

| Metal and Oxygen Dependence | Yes | Inferred Yes (based on retained activity) | creative-biolabs.comnih.gov |

This compound Interaction with RNA and DNA-RNA Hybrids (Inferred from Bleomycin A2 activity)

While specific studies on the interaction of this compound with RNA and DNA-RNA hybrids are not as extensively documented as its DNA interactions, inferences can be drawn from the known activities of its parent compound, bleomycin A2. Bleomycin A2 has been shown to cleave RNA and DNA-RNA hybrids, offering additional nucleic acid targets creative-biolabs.comfcien.edu.uy. The degradation of DNA-RNA hybrids by bleomycin mediated by Fe(II) and O2 results in the formation of base propenal and base, with a different ratio compared to B-form DNA degradation nih.gov. Studies on bleomycin's interaction with RNA, such as tRNA, suggest binding to double-stranded regions, possibly in the minor groove, and cleavage at specific sites, including junctions between single- and double-stranded regions core.ac.uk. Given that this compound retains significant DNA cleavage activity and the same sequence selectivity as bleomycin A2, it is plausible that it also interacts with and cleaves RNA and DNA-RNA hybrids, potentially with similar sequence preferences but possibly with altered efficiency, particularly concerning double-strand breaks in hybrid structures, analogous to its effect on double-stranded DNA.

Structural Characterization and Conformational Studies

Spectroscopic Analysis of Deamido Bleomycin (B88199) A2 Structure

Spectroscopic techniques are crucial for confirming the identity and elucidating the structural features of deamido bleomycin A2.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method used to confirm the identity of synthetic this compound by comparing its spectra to that of the product generated by enzymatic hydrolysis of bleomycin A2 acs.orgnih.gov. Specifically, proton NMR (¹H NMR) spectroscopy has been utilized for this purpose acs.orgnih.gov. The ¹H NMR spectra provide detailed information about the hydrogen atoms within the molecule, and the congruence of the spectra from synthetic and enzymatically produced this compound serves as strong evidence for their structural identity acs.orgnih.gov.

Other Spectroscopic Techniques for Structural Characterization

Beyond NMR, other spectroscopic techniques contribute to the structural characterization of this compound. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is used for analysis and characterization acs.orgnih.govresearchgate.net. HPLC provides a means to assess the purity of the compound and compare the retention times of synthetic and naturally derived this compound acs.orgnih.gov. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and electrospray tandem mass spectrometry (ESI-MS/MS), can provide accurate molecular weight information and fragmentation patterns, further confirming the structure and identity of this compound researchgate.netorcid.orgresearchgate.net. While specific details on the application of techniques like UV-Vis or CD spectroscopy solely for the structural characterization of this compound are less prominent in the search results compared to bleomycin A2 itself, these methods are commonly employed for related glycopeptide antibiotics to study electronic transitions and conformational aspects, particularly in the presence of metal ions or DNA nih.govdoi.orgmdpi.com.

Metal Coordination Chemistry and Ligand Binding Environment

The biological activity of bleomycin A2 is highly dependent on its ability to chelate metal ions, primarily Fe(II), which is essential for its DNA cleavage mechanism creative-biolabs.comfcien.edu.uyresearchgate.net. This compound, as a catabolite with retained DNA cleavage activity, is also expected to interact with metal ions. While direct detailed studies solely focused on the metal coordination chemistry of this compound are less extensively documented in the provided search results compared to bleomycin A2, inferences can be drawn from the well-characterized metal binding properties of the parent compound.

Analysis of Metal Ion Binding Sites (Inferred from Bleomycin A2 studies)

Based on studies of bleomycin A2, the metal binding domain is located in the N-terminal portion of the molecule, involving the pyrimidine (B1678525), β-hydroxy-L-histidine, and β-aminoalanine moieties creative-biolabs.comnih.gov. Spectroscopic investigations, including ¹H and ¹³C NMR, ESR, and UV-Vis spectroscopy, have been used to identify the ligands involved in metal binding in bleomycin A2 nih.govdoi.orgnih.govcapes.gov.brucv.ve. For Fe(II)-bleomycin-CO complex, which serves as a model for the active Fe(II)-bleomycin-O₂ complex, six ligands have been identified as coordinating to the iron ion: the primary and secondary amine nitrogens of the β-aminoalanine moiety, the carbamoyl (B1232498) moiety on the 3-position of mannose, the pyrimidine N-1, the imidazole (B134444) N-1, and CO (or O₂) pnas.orgru.nl.

Given that deamidation in this compound occurs at the primary amide of the β-aminoalanine, this modification is within the established metal-binding domain of bleomycin A2 acs.orgnih.govcreative-biolabs.comnih.gov. Therefore, the metal binding sites in this compound are inferred to be largely similar to those in bleomycin A2, likely involving the modified β-aminoalanine (now with a carboxylic acid instead of a primary amide), the pyrimidine N-1, the imidazole N-1, and potentially the carbamoyl group on the mannose sugar nih.govpnas.orgru.nl. The change from an amide to a carboxylic acid at the β-aminoalanine could potentially alter the coordination environment or affinity for certain metal ions compared to bleomycin A2.

Ligand Field Characterization in this compound Metal Complexes (Inferred from Bleomycin A2 studies)

Characterization of the ligand field in metal complexes typically involves techniques like UV-Vis absorption spectroscopy and Electron Spin Resonance (ESR) spectroscopy, particularly for paramagnetic metal ions like Fe(II) or Cu(II) nih.govdoi.orgcapes.gov.br. Studies on bleomycin A2 metal complexes have utilized these methods to understand the electronic structure and geometry around the metal center nih.govdoi.orgcapes.gov.br. For instance, ESR spectroscopy has been applied to study Co(II)-bleomycin A2 complexes capes.gov.br.

By inference from bleomycin A2 studies, the ligand field in this compound metal complexes would be influenced by the coordinating atoms from the modified bleomycin structure, including nitrogen atoms from the pyrimidine and imidazole rings, and oxygen atoms from the hydroxyl groups and potentially the carboxylic acid resulting from deamidation nih.govpnas.orgru.nl. The change in the β-aminoalanine from an amide to a carboxylate could subtly or significantly alter the ligand field strength and symmetry around the bound metal ion, which in turn could influence the redox properties and reactivity of the metal center.

Comparison of Metal Chelation Properties with Bleomycin A2

The deamidation of the primary amide in the β-aminoalanine moiety is the key structural difference between this compound and bleomycin A2 acs.orgnih.gov. This modification is located within the metal-binding domain creative-biolabs.comnih.gov. While this compound retains DNA cleavage activity, suggesting it can still bind and activate metal ions for this function, its reduced ability to mediate double-strand DNA cleavage compared to bleomycin A2 might be related to altered metal chelation properties acs.orgnih.gov.

The replacement of the primary amide group (-CONH₂) with a carboxylic acid group (-COOH) introduces a different potential ligand (a carboxylate oxygen) and changes the local electronic environment. This could affect the affinity of this compound for specific metal ions, the stability of the metal complex, or the precise coordination geometry capes.gov.br. Studies comparing the metal complexes of deamido bleomycin with those of bleomycin have been conducted from the viewpoint of metal coordination and oxygen activation capes.gov.brcapes.gov.brbikaken.or.jpiaea.org. These studies suggest that the deamidation impacts the metal coordination core capes.gov.brcapes.gov.briaea.org. Differences in the ease of formation or stability of metal complexes have been observed between different bleomycin congeners and their metal complexes doi.org. It is plausible that the deamido modification leads to altered coordination, potentially affecting the efficiency of oxygen binding and activation required for double-strand DNA cleavage capes.gov.brcapes.gov.brbikaken.or.jpiaea.org.

Theoretical Modeling and Computational Studies of this compound Interactions (Inferred from related Bleomycin A2 studies)

Theoretical modeling and computational studies provide valuable insights into the complex interactions of bleomycin A2 (BLM A2) with its biological targets, primarily DNA and metal ions. While specific computational studies focusing solely on this compound (deamido BLM A2) are limited, inferences can be drawn from the extensive computational work performed on BLM A2, considering the structural difference introduced by deamidation.

Computational methods, such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, have been employed to understand the binding modes, conformational changes, and reaction mechanisms of metalated BLM A2 with DNA. These studies often investigate the roles of different structural domains of BLM A2, including the metal-binding domain, the DNA-binding bithiazole domain, the linker region, and the carbohydrate moiety creative-biolabs.comscirp.orgcore.ac.uk.

Molecular dynamics simulations have been used to explore the interaction between DNA and metalated bleomycin, analyzing structural properties and binding energies scirp.orgscirp.org. These simulations have shown that BLM binds to DNA, and the metal cofactor influences the binding strength and orientation crucial for DNA strand cleavage scirp.orgscirp.org. For instance, studies comparing Fe-BLM and Co-BLM complexes have indicated that Fe-BLM binds more strongly to DNA and adopts a better structural orientation for abstracting the H4' hydrogen of deoxyribose, initiating DNA cleavage scirp.org. MD simulations, often combined with NMR data, have also been used to determine the solution structures of metal-BLM complexes and their interactions with DNA oligonucleotides, revealing details about intercalation and minor groove binding acs.orgnih.govtandfonline.comnih.govacs.orgresearchgate.net.

DFT calculations have been applied to investigate the electronic structure of metal-BLM complexes and study possible reaction mechanisms of activated bleomycin, particularly the DNA cleavage process scirp.orgresearchgate.netresearchgate.net. These studies have explored different proposed reaction pathways, such as heterolytic and homolytic cleavage of the O-OH bond in activated metal-BLM, and direct hydrogen atom abstraction from the deoxyribose sugar scirp.orgscirp.orgnih.gov. Computational evidence, supported by experimental data, has favored the direct H-atom abstraction mechanism, showing that activated BLM is thermodynamically and kinetically competent for this process researchgate.netnih.gov.

The deamidation of bleomycin A2 occurs at the beta-aminoalanine moiety within the metal-binding domain nih.govresearchgate.net. This modification involves the hydrolysis of an amide side-chain, converting it to a carboxylic acid core.ac.uk. This change introduces a negative charge at physiological pH, altering the electrostatic properties of the metal-binding domain.

Based on the computational studies of BLM A2, the deamidation is likely to impact the following aspects of its interaction with targets:

Metal Binding: The amide nitrogen and the secondary amine of the beta-aminoalanine are known ligands for metal ions in the metal-binding domain acs.orgresearchgate.netnih.govnih.gov. The conversion of the amide to a carboxyl group could alter the coordination environment and affinity for metal ions. Computational studies on metal-BLM complexes highlight the precise coordination geometry and the role of specific ligands acs.orgresearchgate.netnih.govnih.govru.nl. The introduction of a negatively charged carboxylate could affect the binding constants and the stability of the metal complex, which is crucial for the activation of bleomycin and subsequent DNA cleavage.

While detailed data tables specifically for computational studies on this compound are not available from the search results, representative data types from computational studies on bleomycin A2 that would be relevant for comparison include:

| Study Type | Relevant Parameters | Potential Impact of Deamidation (Inferred) |

| Molecular Dynamics | Binding energy to DNA, Conformational parameters, RMSD | Altered binding affinity, different conformations |

| DFT Calculations | Metal-ligand bond lengths, Reaction pathway energies | Modified metal coordination, altered reaction kinetics |

| Molecular Docking | Docking scores, Predicted binding poses | Changes in preferred binding sites/orientations |

These parameters, if calculated for this compound and compared to BLM A2, would provide quantitative data on the impact of deamidation.

Analytical and Characterization Techniques for Deamido Bleomycin A2

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of bleomycin (B88199) and its metabolites, including deamido bleomycin A2 acs.orgnih.govasu.edusigmaaldrich.commedchemexpress.comup.ac.za. Reversed-phase HPLC is commonly employed, often utilizing ion-pairing reagents to improve the separation of these polar compounds nih.govresearchgate.net.

Sensitive and rapid linear-gradient, ion-paired, reversed-phase HPLC techniques with fluorescence detection have been developed to quantify bleomycin metabolites in biological samples such as human plasma and rat hepatocytes nih.gov. These methods can detect deamido-BLM A2 and deamido-BLM B2, indicating the metabolic conversion of bleomycin analogues nih.gov.

Hydrophilic Interaction Chromatography (HILIC) has also been proposed as an alternative stationary phase for the separation of bleomycin analogues. doctorlib.org. HILIC can avoid the need for ion-pairing reagents, which can be advantageous for coupling HPLC with mass spectrometry doctorlib.org.

Studies have shown that synthetic this compound is identical to the product formed by treating bleomycin A2 with human bleomycin hydrolase, as determined by reversed-phase HPLC analysis acs.orgnih.gov.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass Spectrometry (MS), often coupled with chromatography, is a powerful tool for the identification and quantification of this compound and related metabolites up.ac.zaacs.orgnih.gov. HPLC-MS techniques, such as HPLC-QTOF-MS, provide high reliability, selectivity, and sensitivity for the analysis of bleomycin fractions doctorlib.org.

HPLC-QTOF-MS methods based on HILIC separation have been developed and applied for the analysis of bleomycin A2 and B2 in pharmaceutical preparations and plasma samples doctorlib.org. These methods can determine the accurate molecular weight of the analytes, confirming their identity doctorlib.org.

Field Desorption Mass Spectrometry and Fast Atom Bombardment Mass Spectrometry have also been used for the characterization of bleomycins and their derivatives asu.edu.

Chromatographic Separation of this compound and Related Metabolites

Chromatographic separation is crucial for isolating this compound from the complex mixture of bleomycin analogues and metabolites. Various chromatographic methods, including paper, conventional column, and high-performance liquid chromatography, have been used to separate bleomycin components.

High-performance cation-exchange chromatography has been employed for the separation of bleomycins and their deamido metabolites. Reversed-phase HPLC, particularly with ion-pairing, is effective in separating this compound from the parent compound and other metabolites in biological matrices nih.govresearchgate.net. The use of linear gradients in the mobile phase helps achieve good separation of various bleomycin metabolites nih.gov.

HILIC-based separation systems offer an alternative approach, enabling the separation of highly polar bleomycin analogues without the need for ion-pairing reagents, which is beneficial for subsequent MS analysis doctorlib.org.

In studies investigating bleomycin resistance in cell lines, HPLC analysis has been used to determine the presence and levels of this compound. While this compound was detected in some instances, its appearance was not always a prominent feature of acquired resistance in certain human tumor cells.

Advanced Research on Deamido Bleomycin A2 Analogues and Modifications

Structure-Activity Relationship Studies of Deamido Bleomycin (B88199) A2 Derivatives (Inferred from Bleomycin A2 analogue studies)

Structure-activity relationship (SAR) studies of bleomycin A2 and its analogues provide significant insights into the functional importance of different structural domains, which can be inferred for deamido bleomycin A2 derivatives. Bleomycin A2 is a complex molecule composed of several distinct regions: the N-terminal metal ion binding domain (pyrimidoblamic acid), a linker region (including methylvalerate and threonine residues), a disaccharide moiety, and a C-terminal bithiazole DNA binding domain core.ac.ukdoctorlib.org.

Deamidation of bleomycin A2 occurs at the primary amide group, resulting in this compound acs.org. This modification has a profound impact on the compound's biological activity. Studies have shown that deamidation of bleomycin-like compounds can reduce their ability to cause single-strand DNA breaks in vitro by as much as 100-fold pnas.orgresearchgate.net. Despite this significant reduction, this compound has been found to retain significant DNA cleavage activity in DNA plasmid relaxation assays. acs.orgacs.org. However, its capacity to mediate double-strand DNA cleavage is notably reduced compared to the parent compound, bleomycin A2. acs.orgacs.org.

The C-terminal amine moiety is known to influence DNA cleavage activity. For instance, bleomycin B2, which differs from bleomycin A2 only in its cationic C-terminal amine, produces considerably more DNA breaks than bleomycin A2 over a range of concentrations nih.gov. This highlights the sensitivity of DNA interaction to modifications in this region.

Modifications within the linker region, specifically the methylvalerate and threonine residues, have also been shown to affect DNA cleavage activity and sequence selectivity acs.orgmdpi.com. Conformationally constrained analogues in this region have demonstrated DNA cleavage activity, although sometimes with reduced potency and altered sequence specificity compared to the native bleomycin acs.org.

The disaccharide moiety, consisting of L-gulose and 3-O-carbamoyl-D-mannose, plays a role in the selectivity and cellular uptake of bleomycin mdpi.com. Removal of this sugar moiety, as seen in deglycobleomycin (B1238005), results in reduced efficiency of DNA cleavage mdpi.com.

Table 1. Comparative DNA Cleavage Activity: Bleomycin A2 vs. This compound

| Compound | Single-Strand DNA Breaks (in vitro) | Double-Strand DNA Breaks (in vitro) | DNA Plasmid Relaxation Assay |

| Bleomycin A2 | High | High | Active |

| This compound | ~100-fold lower than BLM-like compounds pnas.orgresearchgate.net | Significantly Reduced acs.orgacs.org | Significant Activity acs.orgacs.org |

Engineered Analogues and Their Molecular Activities

Efforts to develop novel bleomycin analogues with improved therapeutic profiles, including potentially reduced toxicity and enhanced efficacy, have led to the engineering of various derivatives. These engineered analogues often involve modifications based on the structural insights gained from SAR studies of natural bleomycins and related compounds like tallysomycins, phleomycins, and zorbamycin (B576740) acs.orgresearchgate.net.

Engineered bleomycin analogues have been created by combining structural elements from different members of the bleomycin family. For example, analogues like BLM Z and 6'-deoxy-BLM Z have been produced by incorporating the terminal amine moiety and/or the disaccharide moiety from zorbamycin into a bleomycin framework acs.orgresearchgate.net. These engineered compounds have demonstrated potent DNA cleavage activities, in some cases exceeding that of bleomycin A2 acs.orgresearchgate.net.

Research on conformationally constrained analogues of the methylvalerate linker region has also explored their molecular activities beyond DNA cleavage, including their ability to mediate RNA cleavage and oxygenate small molecules acs.org. Some of these constrained deglycobleomycin analogues were shown to mediate RNA cleavage even in the absence of added Fe²⁺ acs.org.

The development of engineered analogues aims to fine-tune the molecular interactions of the bleomycin structure with its biological targets, potentially leading to compounds with altered DNA sequence selectivity, improved cellular uptake, or modified susceptibility to enzymatic inactivation.

Strategies for Modulating Deamidation Sensitivity

Modulating the deamidation sensitivity of bleomycin analogues is a potential strategy to improve their therapeutic index. This can be approached through several avenues:

Structural Modifications to Reduce BLMH Recognition: Altering the structure of bleomycin, particularly around the amide group susceptible to deamidation, could reduce the affinity of the analogue for BLMH or hinder the enzyme's catalytic activity. Kinetic studies characterizing the hydrolysis of different bleomycin analogues by recombinant human bleomycin hydrolase (rhBLMH) have shown variations in catalytic efficiency, suggesting that structural changes can indeed influence the rate of deamidation nih.gov. Designing analogues that are poor substrates for BLMH could lead to compounds with increased stability and potentially reduced toxicity in susceptible tissues.

Development of BLMH Inhibitors: While not a modification of the bleomycin structure itself, the co-administration of bleomycin with a specific inhibitor of BLMH could protect the drug from inactivation in vivo, thereby potentially increasing its effective concentration in target tissues and reducing deamidation-related toxicity.

Targeted Delivery: Strategies that facilitate the targeted delivery of bleomycin or its analogues to tumor cells could minimize exposure to BLMH in healthy tissues, thus reducing deamidation and off-target toxicity.

Research into the kinetics of rhBLMH-catalyzed hydrolysis of various bleomycin analogues, including bleomycin A2 and B2, provides valuable data for designing analogues with modulated deamidation rates. For example, rhBLMH exhibits superior catalytic efficiency for bleomycin B2 compared to bleomycin A2, suggesting that the terminal amine structure influences the rate of enzymatic inactivation nih.gov.

Table 2. Relative Catalytic Efficiency of rhBLMH for Bleomycin Congeners

| Compound | Relative Catalytic Efficiency (vs. Bleomycin A2) |

| Bleomycin A2 | 1.0 (Reference) |

| Bleomycin B2 | Higher than Bleomycin A2 nih.gov |

| Other Analogues | Varied nih.gov |

By understanding the interplay between bleomycin structure and BLMH activity, researchers can design and engineer analogues with tailored deamidation sensitivities, potentially leading to safer and more effective cancer therapies.

Q & A

Q. What synthetic methodologies are employed to produce deamido bleomycin A2, and what are the critical challenges in its total synthesis?

this compound is synthesized via a multi-step process involving sequential coupling of functionalized domains. Key steps include:

- DCC/HOBT-mediated amidation for peptide bond formation between β-aminoalanine tert-butyl ester intermediates and pyrimidine-containing propionyl groups . Challenges include maintaining stereochemical integrity during coupling and avoiding side reactions in the metal-binding domain. Synthetic identity is confirmed via reversed-phase HPLC and NMR comparisons with enzymatically generated this compound .

Q. How can researchers distinguish this compound from bleomycin A2 using analytical techniques?

- Reversed-phase HPLC : Separation is achieved using a C18 column with a mobile phase gradient (e.g., acetonitrile/0.1% TFA), where this compound elutes earlier due to altered hydrophobicity .

- NMR spectroscopy : The absence of the amide proton signal at ~8.2 ppm (due to deamidation) and shifts in pyrimidine-related protons confirm structural modification .

- Mass spectrometry : A molecular weight difference of 1 Da (NH → OH substitution) is detectable via high-resolution MS .

Q. What experimental assays are used to assess the DNA cleavage activity of this compound?

- Plasmid relaxation assay : Incubate supercoiled plasmid DNA (e.g., pBR322) with this compound and Fe(II). Analyze via agarose gel electrophoresis; single-strand breaks convert supercoiled (Form I) to relaxed (Form II) DNA .

- Sequence selectivity analysis : Use -labeled DNA restriction fragments. Cleavage patterns are visualized via autoradiography after denaturing PAGE, showing preferential activity at GC-rich regions .

Advanced Research Questions

Q. How does this compound retain DNA cleavage activity despite structural modification, and what mechanistic differences exist compared to bleomycin A2?

this compound maintains the metal-binding domain (Fe(II)-binding site) and bithiazole tail (DNA intercalation), enabling partial functionality. Key differences include:

- Reduced double-strand cleavage : Loss of the amide group disrupts optimal positioning of the activated oxygen species, lowering efficiency in generating double-strand breaks .

- Altered electrostatic interactions : The deamidated carboxylate may weaken binding to DNA phosphate backbone, as shown by reduced inhibition in competition assays with thiazole amides . Methodology: Compare cleavage kinetics using single-molecule DNA stretching assays or atomic force microscopy to quantify strand-break topology.

Q. What in vitro models are suitable for studying the enzymatic inactivation of bleomycin A2 to this compound?

- Bleomycin hydrolase (BLMH) assays : Incubate bleomycin A2 with recombinant human BLMH (expressed in E. coli) at pH 7.4. Monitor deamidation progress via HPLC and confirm with NMR .

- Cell-based models : Treat alveolar endothelial cells with bleomycin A2 and measure this compound accumulation using LC-MS/MS. Co-treatment with polyphosphate (a BLMH inhibitor) validates enzymatic specificity .

Q. How can contradictory data on this compound’s bioactivity be resolved in preclinical studies?

Contradictions (e.g., residual DNA cleavage vs. reduced cytotoxicity) may arise from:

- Variability in Fe(II) availability : Chelators (e.g., EDTA) or reducing agents (e.g., ascorbate) modulate activity. Standardize buffer conditions (e.g., 10 μM FeSO, 1 mM DTT) .

- Cell permeability differences : Use electroporation or liposome-mediated delivery to bypass membrane barriers in cell-based assays .

- Endpoint selection : Combine clonogenic survival assays (cytotoxicity) with comet assays (direct DNA damage) to disentangle effects .

Methodological Guidance

Q. What strategies optimize the stability of this compound in solution for long-term studies?

- Storage conditions : Lyophilized powder at -80°C. Reconstitute in deoxygenated PBS (pH 6.5) with 1 mM DTT to prevent Fe(III) oxidation .

- Avoid repeated freeze-thaw cycles : Aliquot solutions and store under argon .

Q. How can researchers validate the role of specific structural domains in this compound’s mechanism?

- Domain-truncated analogues : Synthesize variants lacking the disaccharide or bithiazole moiety via modular solid-phase peptide synthesis. Test DNA binding via surface plasmon resonance (SPR) and cleavage activity .

- Metal substitution experiments : Replace Fe(II) with Co(II) or Cu(II) and analyze oxidative activity via EPR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.